![molecular formula C17H14FN3 B2357130 2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile CAS No. 691858-22-7](/img/structure/B2357130.png)
2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile is an organic compound with the molecular formula C17H14FN3 . It belongs to the class of compounds known as indoles, which consist of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluoro group, an indole moiety, and a benzonitrile group . The indole moiety consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Physical And Chemical Properties Analysis
The molecule has a molar mass of 279.31 . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results .Scientific Research Applications
Synthesis and Structural Characterization
- A series of indole compounds, including derivatives similar to 2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile, have been synthesized for various research applications. These compounds involve amino groups at specific positions on the benzene ring, indicating their potential in diverse chemical syntheses and pharmacological studies (Maklakov et al., 2002).
Applications in Medicinal Chemistry
- Compounds structurally related to this compound have shown promise in medicinal chemistry. For instance, some derivatives have been investigated for their tachykinin NK2 receptor affinities and potential as NK2 receptor antagonists, indicating their relevance in therapeutic research (Smith et al., 1995).
Fluorescence Studies and Hybridization of Oligodeoxyribonucleotides
- Novel fluorophores structurally related to this compound have been synthesized and studied for their fluorescence in various solvents. These compounds, after attachment to oligodeoxyribonucleotides, displayed strong fluorescence signals and improved hybridization affinity, suggesting applications in biochemical and genetic research (Singh & Singh, 2007).
Antimicrobial and Antifungal Activities
- Compounds with structures similar to this compound have been evaluated for their antimicrobial and antifungal activities. These studies are crucial for the development of new pharmaceutical agents and contribute to the understanding of how structural variations affect biological activity (Pejchal et al., 2015).
Catalysis and Biological Activities
- Research involving structurally related compounds has explored their use as catalysts in chemical synthesis and evaluated their biological activities. This indicates the potential of these compounds in developing new therapeutic agents and in the field of green chemistry (Rao et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that 2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-fluoro-6-[2-(1H-indol-3-yl)ethylamino]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3/c18-15-5-3-7-17(14(15)10-19)20-9-8-12-11-21-16-6-2-1-4-13(12)16/h1-7,11,20-21H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPJRSFOJFWXDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C(=CC=C3)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2357047.png)
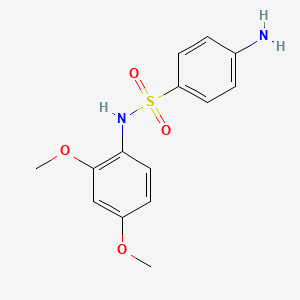
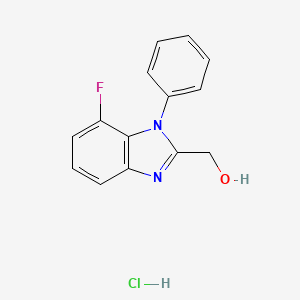
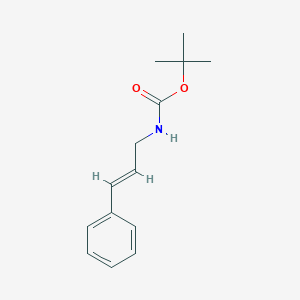
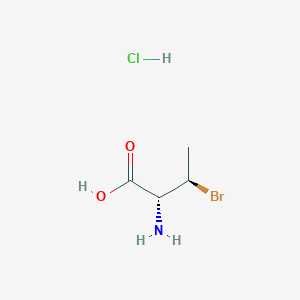

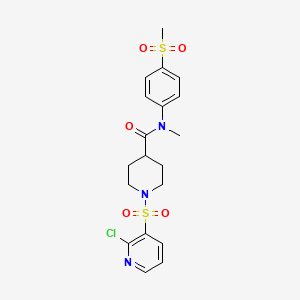
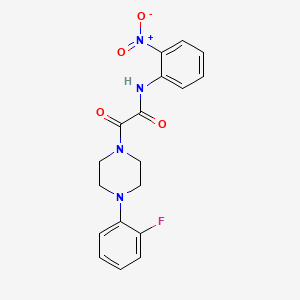
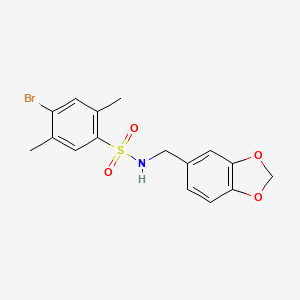
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2357060.png)
![5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357061.png)
![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)

